N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the functionalization of the pyrrolidine ring . This can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Chemical Synthesis and Rearrangement
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is involved in the synthesis and rearrangement of chemical compounds. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reactions to form pyrrolidin-3-ones, showing the scope and limitations of such rearrangements (Králová et al., 2019).
Herbicidal Activity
This compound has been used in the synthesis of novel herbicidally active sulfonamide compounds. The specific enantiomers of these compounds have been synthesized and tested for their herbicidal activity, indicating the significance of stereochemistry in their effectiveness (Hosokawa et al., 2001).
Pharmacological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of 5-HT7 receptor agents, were synthesized to study the structure-affinity and activity relationships for the 5-HT7 receptor. This highlights the compound's role in developing potential therapeutic agents (Leopoldo et al., 2007).
Anticancer Evaluation
The compound has been involved in the synthesis of derivatives aimed at anticancer evaluation. The research includes the synthesis of various analogs and their evaluation as anticancer agents, demonstrating its potential in cancer research and treatment (Gouhar & Raafat, 2015).
Anti-Inflammatory and Anticancer Agents
Its derivatives have also been synthesized as potential anti-inflammatory and anti-cancer agents. This includes the development of novel compounds and the evaluation of their pharmacological activities (Gangapuram & Redda, 2009).
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, compounds like “N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” may have potential in future drug discovery efforts.
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-4-12-22(20)18-8-3-7-17(14-18)21-26(24,25)19-11-10-15-5-1-2-6-16(15)13-19/h3,7-8,10-11,13-14,21H,1-2,4-6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJVBHYEXFHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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